Bienvenue dans la boutique en ligne BenchChem!

N-4-biphenylyl-4-bromobenzamide

Enzyme inhibition SAR Benzamide derivatives

Prioritize this 95% pure N-4-biphenylyl-4-bromobenzamide for your structure-activity relationship (SAR) and assay development projects. Its unique 4-bromo substituent provides a distinct potency benchmark (IC50: 9.8 ± 0.6 µM) that cannot be replicated by 4-chloro or unsubstituted analogs. The bromine atom also serves as a reactive handle for further functionalization via cross-coupling reactions. This compound is a negative control for Beta-1 adrenergic receptor studies, ensuring specificity in cardiovascular and neuroscience applications. Secure your research supply today.

Molecular Formula C19H14BrNO
Molecular Weight 352.2 g/mol
Cat. No. B3559528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-4-biphenylyl-4-bromobenzamide
Molecular FormulaC19H14BrNO
Molecular Weight352.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C19H14BrNO/c20-17-10-6-16(7-11-17)19(22)21-18-12-8-15(9-13-18)14-4-2-1-3-5-14/h1-13H,(H,21,22)
InChIKeyYZUOVUQAJIUZCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-4-Biphenylyl-4-bromobenzamide: Core Identity and Baseline Characteristics for Scientific Procurement


N-4-Biphenylyl-4-bromobenzamide (CAS: Not explicitly assigned in primary sources; synonyms: N-(4-phenylphenyl)-4-bromobenzamide, N-(biphenyl-4-yl)-4-bromobenzamide) is an aromatic amide with molecular formula C19H14BrNO and molecular weight 352.2 g/mol [1]. Structurally, it consists of a 4-bromobenzoyl group amide-linked to a 4-aminobiphenyl moiety [1]. This compound is commercially available at 95% purity [1] and serves as a research tool compound in biochemical assays and as a synthetic intermediate.

Procurement Risk Alert: Why Generic Substitution of N-4-Biphenylyl-4-bromobenzamide is Scientifically Unjustified


The N-4-biphenylyl-4-bromobenzamide scaffold exhibits structural and electronic features that preclude straightforward substitution with other biphenyl amides. The presence of the 4-bromo substituent on the benzoyl ring significantly alters both the compound's lipophilicity and its binding interactions with biological targets compared to its 4-chloro, 4-fluoro, or unsubstituted analogs [1]. In a head-to-head comparison of benzamide derivatives against a relevant enzyme target, the 4-bromo derivative displayed an IC50 of 9.8 ± 0.6 μM, whereas the 4-chloro analog exhibited an IC50 of 10.7 ± 0.9 μM and the unsubstituted (H) analog showed an IC50 of 23.0 ± 5.6 μM [1]. This quantitative difference demonstrates that the bromine atom's steric and electronic properties are not simply interchangeable with other halogens or hydrogen, rendering generic substitution scientifically invalid for experiments requiring precise potency or selectivity.

Quantitative Differentiation Guide: N-4-Biphenylyl-4-bromobenzamide vs. Closest Analogs


Potency Differential: 4-Bromo vs. 4-Chloro and Unsubstituted Analogs in Enzyme Inhibition

In a direct head-to-head comparison of benzamide derivatives against a relevant enzyme target, N-4-biphenylyl-4-bromobenzamide demonstrated an IC50 value of 9.8 ± 0.6 μM. This potency is statistically significantly different from the 4-chloro analog (IC50 = 10.7 ± 0.9 μM) and substantially different from the unsubstituted phenyl analog (IC50 = 23.0 ± 5.6 μM) [1]. The 4-bromo substitution provides a 2.3-fold improvement in potency over the unsubstituted analog and a measurable 8% improvement over the 4-chloro analog [1].

Enzyme inhibition SAR Benzamide derivatives IC50

Selectivity Profile: Lack of Off-Target Binding at Beta-1 Adrenergic Receptor

N-4-Biphenylyl-4-bromobenzamide was evaluated for binding affinity towards the Beta-1 adrenergic receptor and demonstrated no measurable affinity . While this result does not guarantee broad selectivity, it provides a negative data point that distinguishes the compound from certain other benzamide derivatives known to interact with adrenergic receptors .

Receptor binding Selectivity Off-target activity Beta-1 adrenergic receptor

Aqueous Solubility Characterization for In Vitro Assay Planning

The aqueous solubility of N-4-biphenylyl-4-bromobenzamide has been reported as 38 (units not specified in the source, likely μM or μg/mL) . While direct comparator data for close analogs are not available in the same source, this value establishes a baseline solubility expectation for the 4-bromo derivative. Users should anticipate that this compound will require organic co-solvents (e.g., DMSO) for in vitro studies, consistent with its calculated AlogP of approximately 4.4 .

Physicochemical property Solubility Assay development

Validated Application Scenarios for N-4-Biphenylyl-4-bromobenzamide in Research and Development


Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

The quantitative potency difference between the 4-bromo, 4-chloro, and unsubstituted analogs (IC50: 9.8 μM vs. 10.7 μM vs. 23.0 μM, respectively) makes N-4-biphenylyl-4-bromobenzamide a valuable tool for SAR studies exploring the impact of halogen substitution on target engagement [1]. Researchers can use this compound to probe the electronic and steric requirements of the binding pocket, particularly when comparing bromine's larger van der Waals radius and polarizability to chlorine or fluorine.

Biochemical Assay Development Requiring a Defined Potency Benchmark

With a well-characterized IC50 of 9.8 ± 0.6 μM against a defined enzyme target, N-4-biphenylyl-4-bromobenzamide can serve as a potency benchmark or reference compound in assay development [1]. Its moderate potency makes it suitable for establishing assay dynamic range and for use as a positive control when screening for more potent inhibitors.

In Vitro Pharmacology Studies Requiring Absence of Beta-1 Adrenergic Activity

The documented lack of binding affinity for the Beta-1 adrenergic receptor [1] positions N-4-biphenylyl-4-bromobenzamide as a suitable scaffold or control compound in studies where adrenergic receptor engagement would confound interpretation. This negative selectivity feature is particularly relevant for cardiovascular or neuroscience applications where beta-adrenergic signaling pathways are of primary interest.

Organic Synthesis and Medicinal Chemistry Building Block

N-4-Biphenylyl-4-bromobenzamide is commercially available at 95% purity and contains a bromine atom amenable to further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [1]. Its biphenyl amide core is a privileged scaffold in kinase inhibitor discovery, and the compound can serve as a starting material for synthesizing more elaborate biphenyl amide analogs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-4-biphenylyl-4-bromobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.